molecular formula C5H6N2O3 B568430 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 119376-60-2

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B568430
CAS RN: 119376-60-2
M. Wt: 142.114
InChI Key: DROSEJRQKIQKQY-UHFFFAOYSA-N
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Description

“1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is characterized by a five-membered heterocyclic aromatic ring comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Structural and Spectral Investigations

Research on 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives emphasizes their structural and spectral properties, highlighting their significance in the field of chemistry. A study by Viveka et al. (2016) focused on the combined experimental and theoretical investigations of a related pyrazole derivative, showcasing its structural characterization through various techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. This research underscores the importance of understanding the molecular structure and electronic properties for potential applications in chemical synthesis and materials science Viveka et al., 2016.

Molecular Docking and Synthesis

Another dimension of research involves the synthesis of novel compounds derived from pyrazole acids and their molecular docking studies. Ganga Reddy et al. (2022) synthesized a series of new compounds starting from indole-2-carboxylic acids, leading to pyrazole-4-carboxylic acids with potential biological activity. The molecular docking studies conducted in this research aim to predict the interaction of these compounds with target proteins, providing insights into their potential therapeutic applications Ganga Reddy et al., 2022.

Coordination Complexes

The versatility of pyrazole-dicarboxylate acid derivatives extends to the synthesis of coordination complexes with metals. Radi et al. (2015) reported the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives and their chelation properties with metals such as Cu(II) and Co(II). The formation of mononuclear chelate complexes highlights the potential application of these compounds in coordination chemistry and catalysis Radi et al., 2015.

Synthesis and Applications in Heterocyclic Chemistry

The application of pyrazole derivatives in heterocyclic chemistry is demonstrated through various synthesis methods. Khan et al. (2005) detailed an efficient synthesis of pyrazolo[4,3-d]pyrimidin-7-ones, highlighting the chemical versatility and potential utility of pyrazole carboxylic acids in creating complex heterocyclic structures. This research contributes to the development of new synthetic routes and compounds in medicinal chemistry and drug discovery Khan et al., 2005.

Safety and Hazards

When handling “1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

1-methyl-5-oxo-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-7-4(8)2-3(6-7)5(9)10/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROSEJRQKIQKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679686
Record name 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CAS RN

119376-60-2
Record name 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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